4-Methyl-1-naphthaleneboronic acid
Overview
Description
4-Methyl-1-naphthaleneboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11BO2 and its molecular weight is 186.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Naphthaleneboronic acids, including 4-Methyl-1-naphthaleneboronic acid, have been synthesized and characterized, providing valuable insights for the development of pharmaceuticals and other chemical products (Allen & Roscoe, 1969).
These compounds have been utilized in stereoselective photodimerization processes, enabling the efficient formation of complex organic molecules (Ghosn & Wolf, 2010).
In analytical chemistry, 1-naphthaleneboronic-acid-doped fluorescence nanoparticles have been developed for the determination of ornidazole, showcasing improved anti-photobleaching capabilities compared to free 1-naphthaleneboronic acid (Xia Jiao-yun, 2008).
The boronation of naphthalene derivatives has led to the formation of novel organometallic compounds, opening avenues for further research in materials science and catalysis (Owsianik et al., 2009).
Naphthaleneboronic acid derivatives have also been explored for their potential in environmental bioremediation, particularly in the degradation of synthetic organic compounds like naphthalene and its substituted forms (Mohapatra & Phale, 2021).
Safety and Hazards
4-Methyl-1-naphthaleneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
4-Methyl-1-naphthaleneboronic acid, also known as (4-Methyl-1-naphthalene)boronic acid, is primarily used as a reactant in the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in medicinal chemistry .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound acts as a boron-based reagent . The boronic acid moiety of the compound interacts with a palladium catalyst and a base to form a complex. This complex then reacts with an organohalide compound to form the desired biaryl compound .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involving this compound doesn’t directly affect any biochemical pathways as it is primarily used in synthetic organic chemistry . .
Result of Action
As a reactant in the Suzuki-Miyaura coupling reaction, the primary result of the action of this compound is the formation of biaryl compounds . These compounds are structurally diverse and can have a wide range of biological activities, depending on their specific structures.
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura coupling reaction can be influenced by various environmental factors, including the choice of solvent, the temperature, and the presence of a base . Proper storage conditions are also important to maintain the stability of this compound .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQEUGNYSVSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378510 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-53-4 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylnaphthalen-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-1-naphthaleneboronic acid in the synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs)?
A: this compound acts as a key building block in the modular synthesis of angularly fused PAHs. [] The research demonstrates its use in a palladium-catalyzed cross-coupling reaction with brominated benzaldehydes (specifically 2-bromobenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde). This reaction forms o-naphthyl benzaldehydes, which are then subjected to a series of transformations to ultimately yield various benzo[c]phenanthrene (BcPh) analogues and their derivatives.
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